molecular formula C25H24N2O5S B2460071 N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide CAS No. 1251580-06-9

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide

Cat. No.: B2460071
CAS No.: 1251580-06-9
M. Wt: 464.54
InChI Key: LKTAJTHGLNTULV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclobutanecarboxamide core, an acetylamino group, and a sulfonylamino group.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5S/c1-18-24(26-25(32-18)19-9-13-21(30-2)14-10-19)17-27(20-11-15-22(31-3)16-12-20)33(28,29)23-7-5-4-6-8-23/h4-16H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTAJTHGLNTULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide typically involves multiple steps, including the formation of the cyclobutanecarboxamide core and the introduction of the acetylamino and sulfonylamino groups. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclobutanecarboxamide core.

    Acetylation reactions: to introduce the acetylamino group.

    Sulfonylation reactions: to introduce the sulfonylamino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as:

    Continuous flow reactors: for efficient and scalable synthesis.

    Automated synthesis platforms: to minimize human error and increase reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation reactions: These reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: These reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution reactions: These reactions may involve the replacement of functional groups with other groups using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Research indicates that N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Properties

A study highlighted the compound's ability to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The compound demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX and showed selectivity over CA II with IC50 values of 1.55 to 3.92 µM . Furthermore, it induced apoptosis in MDA-MB-231 breast cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has been evaluated for its antibacterial properties, revealing efficacy against various bacterial strains. Inhibition of carbonic anhydrases in bacteria disrupts their growth, making this compound a candidate for further exploration in antimicrobial therapy .

Case Studies

Several studies have documented the applications of this compound in therapeutic settings:

  • Study on Anticancer Efficacy : A comprehensive study evaluated the efficacy of various benzenesulfonamide derivatives, including this compound, against multiple cancer cell lines. Results indicated notable cytotoxic effects and potential for clinical application in oncology .
  • Antimicrobial Evaluation : Another research effort focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings suggested a promising role for this compound in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes or receptors: Inhibiting their activity or modulating their function.

    Interacting with cellular pathways: Affecting processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    Other cyclobutanecarboxamides: Compounds with a similar core structure but different functional groups.

    Other acetylamino or sulfonylamino derivatives: Compounds with similar functional groups but different core structures.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which may confer unique properties and applications.

Biological Activity

N-(4-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Weight 478.57 g/mol
Molecular Formula C26H26N2O5S
LogP 5.1666
Polar Surface Area 65.089 Ų
Hydrogen Bond Acceptors 8

The structure features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound demonstrated varying degrees of antibacterial activity. For example, sulfonamides have been shown to inhibit the growth of Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Cardiovascular Effects

A study examined the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that certain sulfonamides could significantly alter cardiovascular parameters, suggesting a mechanism involving calcium channel modulation . This aligns with findings that indicate some sulfonamides may act as calcium channel inhibitors, potentially leading to therapeutic effects in cardiovascular conditions .

Enzyme Inhibition

Sulfonamide derivatives have also been evaluated for their enzyme inhibitory activities. Specifically, they have shown promise as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurological disorders and managing urinary tract infections respectively. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Bacterial Growth : The sulfonamide moiety interferes with bacterial folate synthesis by inhibiting the enzyme dihydropteroate synthase.
  • Calcium Channel Modulation : The compound may interact with calcium channels in cardiac tissues, affecting vascular tone and myocardial contractility.
  • Enzyme Interaction : Binding to active sites of enzymes like AChE and urease alters their activity, contributing to the observed pharmacological effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzenesulfonamide derivatives against common pathogens. The results showed that compounds with structural similarities to this compound exhibited moderate to strong activity against tested strains .

Cardiovascular Study

In a controlled experiment involving isolated rat hearts, the administration of specific sulfonamide derivatives resulted in decreased perfusion pressure and coronary resistance over time. This suggests a potential therapeutic role for these compounds in managing hypertension and related cardiovascular conditions .

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